(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
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Description
The compound “(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a complex organic molecule. It has a molecular weight of 438.63 and a molecular formula of C26H34O4Si .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group . The TBDPS group is often used in organic synthesis to protect hydroxyl groups, due to its stability under a variety of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle. It also contains a tert-butyldiphenylsilyl ether group, which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.63 and a molecular formula of C26H34O4Si . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Application 1: Selective Sensing of Fluoride Ions
- Results : The method shows potential for detecting fluoride ions in living systems due to its cell permeability .
Application 2: Cleavage of Silyl Ethers
- Methods : A catalyst like triflic acid supported on silica gel is used for the cleavage process, which is reported to be efficient and recyclable .
- Results : The reaction yields good to excellent results without the need for aqueous workup, and the catalyst can be reused, enhancing the sustainability of the process .
Application 3: Deprotection of Silyl Ethers
- Methods : Deprotection can be achieved using acetyl chloride in dry methanol, which is a mild and efficient method .
- Results : The process yields the parent hydroxyl compounds in good yields and is compatible with other protecting groups .
Application 4: Catalyst in Organic Synthesis
- Methods : Triflic acid supported on silica gel is used as a catalyst for the cleavage of tert-butyldiphenylsilyl ethers in acetonitrile .
- Results : The reaction is chemoselective, environment-friendly, and the catalyst can be recycled, leading to good to excellent yields .
Application 5: Fluoride Anion Sensing
- Methods : The sensing mechanism involves the cleavage of the Si-O bond in the presence of fluoride anions .
- Results : The response mechanism has been elucidated using theoretical methods, providing insights into the practical application of fluoride sensing .
Application 6: Enantioselective Synthesis
- Methods : The process involves synergistic nickel and photoredox catalysis for the enantioselective β-C(sp3)–H arylation of amides .
- Results : The protocol provides arylation products in high yields (up to 96%) and with excellent enantiomeric excess (up to 95% ee) .
Application 7: Anion Sensing in Aqueous Environments
- Methods : The sensing mechanism is based on the cleavage of the Si–O bond in the presence of fluoride ions, leading to a significant change in emission .
- Results : The compound demonstrates the ability to detect fluoride ions in water, which is crucial for environmental monitoring .
Application 8: Lewis Acid-Mediated Rearrangement
properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHEXLXHQNNLL-NJTYFVPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441615 |
Source
|
Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
CAS RN |
141607-35-4 |
Source
|
Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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